molecular formula C15H26O3 B13862274 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt

Cat. No.: B13862274
M. Wt: 254.36 g/mol
InChI Key: FXUVMZRJUQLXGF-OXIQGZBJSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is a synthetic phospholipid commonly used in scientific research. It is a component of lung surfactants and has applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is synthesized through a series of esterification and phosphorylation reactions. The process typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The final product is then converted to its sodium salt form .

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt involves large-scale esterification and phosphorylation reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and medical applications .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups. These products have different properties and applications in research and industry .

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by reducing interfacial tension at the air/water interfaces in the alveoli. This prevents the alveolar membranes from collapsing, thereby aiding in respiratory function. The molecular targets include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .

Comparison with Similar Compounds

Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
  • Palmitoyloleoyl-phosphatidylglycerol

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This makes it particularly useful in lung surfactant formulations and membrane studies .

Properties

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1

InChI Key

FXUVMZRJUQLXGF-OXIQGZBJSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC

Canonical SMILES

CC(C1CCC2C1(CCCC2=O)C)C(OC)OC

Origin of Product

United States

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